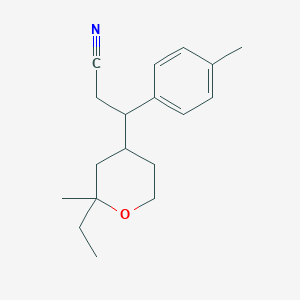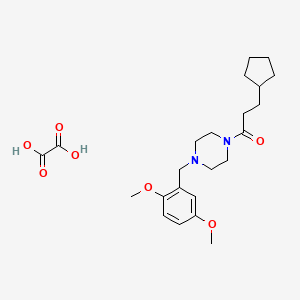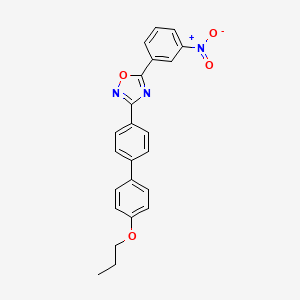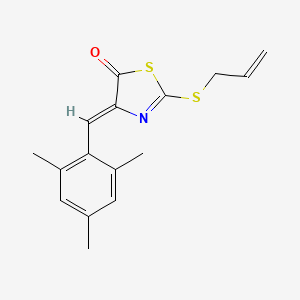
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EMTPP, and it is a nitrile derivative of the tetrahydropyran family.
Applications De Recherche Scientifique
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, EMTPP has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile is not fully understood. However, studies have shown that it exerts its pharmacological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic and cholinergic systems.
Biochemical and Physiological Effects
Studies have shown that 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile has various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, EMTPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile in lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile involves the reaction of 4-methylbenzaldehyde with 2-ethyl-2-methyl-1,3-propanediol in the presence of a Lewis acid catalyst. The resulting intermediate is then converted to the final product by reacting it with potassium cyanide. This synthesis method has been optimized to achieve high yields and purity of the product.
Propriétés
IUPAC Name |
3-(2-ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-4-18(3)13-16(10-12-20-18)17(9-11-19)15-7-5-14(2)6-8-15/h5-8,16-17H,4,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNRIJFAHRFLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C(CC#N)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)
![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)


![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![4-[3-(4-chloro-3-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5062773.png)
![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)